molecular formula C16H21N3O2 B12785202 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 143707-81-7

3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B12785202
CAS No.: 143707-81-7
M. Wt: 287.36 g/mol
InChI Key: SAGDAHZQCJHXHR-UHFFFAOYSA-N
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Description

3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is often associated with biological activity, and a benzoxazole moiety, which can enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoxazole Ring: Starting from an appropriate benzoxazole precursor, such as 2-aminophenol, which undergoes cyclization with a suitable aldehyde under acidic conditions to form the benzoxazole ring.

    Alkylation: The benzoxazole intermediate is then alkylated using an alkyl halide to introduce the tetrahydrobenzoxazole moiety.

    Formation of the Pyridinone Core: The pyridinone core is synthesized separately, often starting from a pyridine derivative, which undergoes functional group transformations to introduce the ethyl and methyl substituents.

    Coupling Reaction: The final step involves coupling the benzoxazole intermediate with the pyridinone core through an amination reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyridinone core, potentially converting it to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Introduction of various functional groups, such as amines or thiols, at the benzoxazole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can enhance binding affinity, while the pyridinone core can modulate the compound’s activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Benzoxazol-2-yl)methylamino)-5-ethyl-6-methylpyridin-2(1H)-one
  • 3-(((4,5,6,7-Tetrahydro-1-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-(((4,5,6,7-Tetrahydro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzoxazole and pyridinone moieties in a single molecule provides a unique combination of properties that can be exploited in various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

CAS No.

143707-81-7

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

5-ethyl-6-methyl-3-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-ylmethylamino)-1H-pyridin-2-one

InChI

InChI=1S/C16H21N3O2/c1-3-11-8-13(16(20)18-10(11)2)17-9-15-19-12-6-4-5-7-14(12)21-15/h8,17H,3-7,9H2,1-2H3,(H,18,20)

InChI Key

SAGDAHZQCJHXHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)CCCC3)C

Origin of Product

United States

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